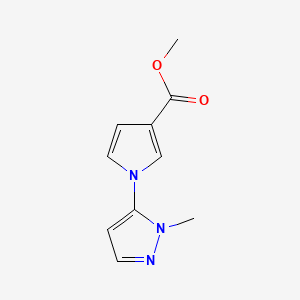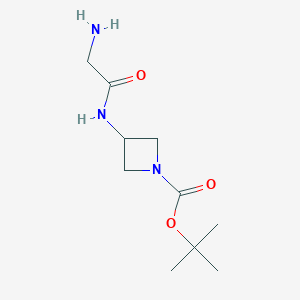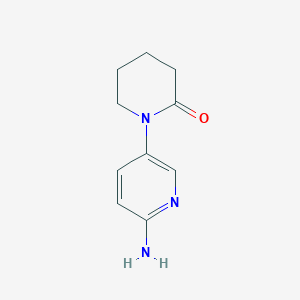
1-(6-Aminopyridin-3-yl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminopyridin-3-yl)piperidin-2-one is a heterocyclic organic compound that features a piperidinone ring substituted with an aminopyridine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-aminopyridine and piperidin-2-one.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 6-aminopyridine with a suitable electrophile under controlled conditions.
Cyclization: The intermediate is then subjected to cyclization to form the piperidinone ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and minimal environmental impact. Techniques such as catalytic hydrogenation and nucleophilic substitution are commonly employed in industrial settings .
化学反応の分析
Types of Reactions
1-(6-Aminopyridin-3-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
1-(6-Aminopyridin-3-yl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical entities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or catalysts.
Biological Research: It is utilized in biochemical assays and studies to understand its interaction with biological targets and pathways.
作用機序
The mechanism of action of 1-(6-Aminopyridin-3-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 1-(6-Aminopyridin-2-yl)piperidin-2-ol
- 1-(6-Aminopyridin-3-yl)piperidin-3-ol
- 1-(6-Aminopyridin-3-yl)piperazin-2-one
Uniqueness
1-(6-Aminopyridin-3-yl)piperidin-2-one is unique due to its specific substitution pattern and the presence of both an aminopyridine and a piperidinone ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
866620-35-1 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
1-(6-aminopyridin-3-yl)piperidin-2-one |
InChI |
InChI=1S/C10H13N3O/c11-9-5-4-8(7-12-9)13-6-2-1-3-10(13)14/h4-5,7H,1-3,6H2,(H2,11,12) |
InChIキー |
ZOPXSJUCIFFYMP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C(=O)C1)C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



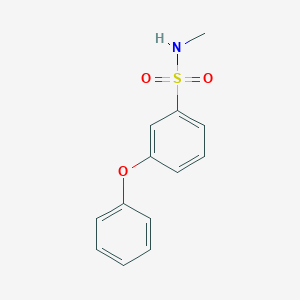
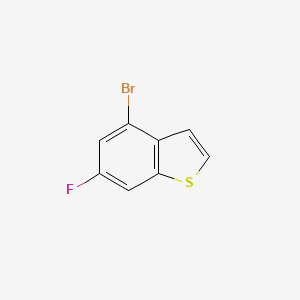
![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)
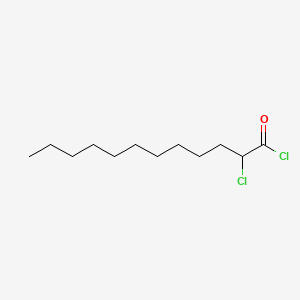
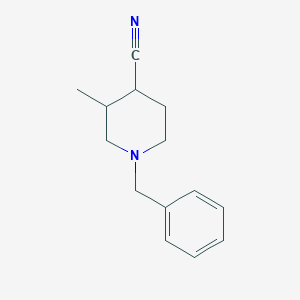

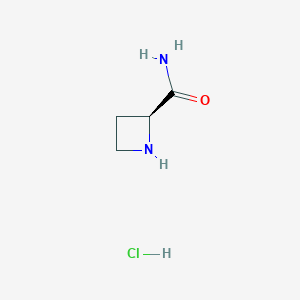
![7-(2-Chloroacetyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13979213.png)

